4,5-ジフルオロ-1H-インドール-2-カルボン酸

説明

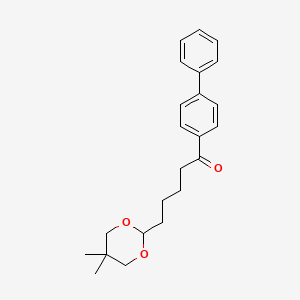

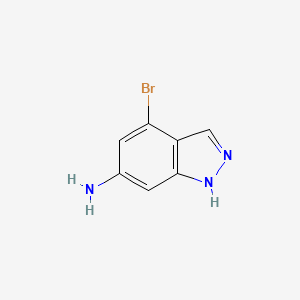

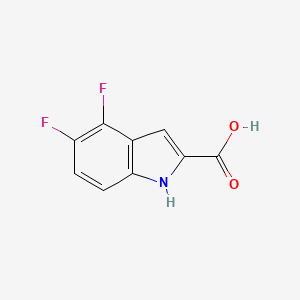

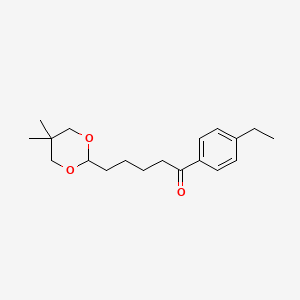

4,5-Difluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5F2NO2 . It has a molecular weight of 197.14 .

Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains two fluorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis

4,5-Difluoro-1H-indole-2-carboxylic acid has a predicted boiling point of 427.4±40.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 4.15±0.30 .科学的研究の応用

抗ウイルス活性

インドール誘導体は、4,5-ジフルオロ-1H-インドール-2-カルボン酸を含む、有望な抗ウイルス活性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され報告されています . これらの化合物は、インフルエンザAに対して阻害活性を示しました .

抗炎症活性

インドール誘導体は、その抗炎症作用で知られています。 これらの化合物は、さまざまな炎症性疾患の治療に潜在的に使用できます .

抗がん活性

インドール誘導体は、抗がん作用を持つことが判明しています。 これらの化合物は、さまざまなタイプの癌の治療に潜在的に使用できます .

抗HIV活性

インドール-2-カルボン酸誘導体は、潜在的なHIV-1インテグラーゼストランド転移阻害剤として研究されています . これは、4,5-ジフルオロ-1H-インドール-2-カルボン酸が、HIVの治療に潜在的に使用できることを示唆しています .

抗酸化活性

インドール誘導体は、その抗酸化作用で知られています。 これらの化合物は、体内の酸化ストレスに対抗するために潜在的に使用できます .

抗菌活性

インドール誘導体は、抗菌活性を示しており、さまざまな細菌および真菌感染症の治療に使用できることを示唆しています .

抗結核活性

インドール誘導体は、抗結核活性を示しており、結核の治療に潜在的に使用できることを示唆しています .

抗糖尿病活性

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to interact with the host and exert a variety of local and heterotopic biological effects.

Mode of Action

Indole derivatives have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They play a role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response.

Pharmacokinetics

Indole derivatives are known to circulate in the plasma, suggesting they may have systemic effects.

Result of Action

Indole derivatives have been reported to exert a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

生化学分析

Biochemical Properties

4,5-Difluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 4,5-Difluoro-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of 4,5-Difluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can modulate the activity of key signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Additionally, 4,5-Difluoro-1H-indole-2-carboxylic acid can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4,5-Difluoro-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For example, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, 4,5-Difluoro-1H-indole-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Difluoro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy

Dosage Effects in Animal Models

The effects of 4,5-Difluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

4,5-Difluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, 4,5-Difluoro-1H-indole-2-carboxylic acid may affect metabolic flux and metabolite levels, further impacting its biological activity.

Transport and Distribution

The transport and distribution of 4,5-Difluoro-1H-indole-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within target tissues, affecting its therapeutic potential.

Subcellular Localization

4,5-Difluoro-1H-indole-2-carboxylic acid’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s efficacy by ensuring it reaches its intended site of action within the cell.

特性

IUPAC Name |

4,5-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFXCRBXBVXTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646541 | |

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884494-61-5 | |

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

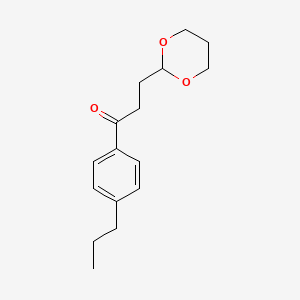

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

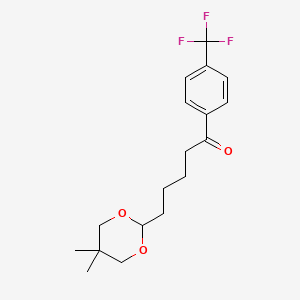

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)